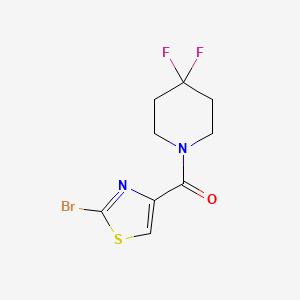
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with a bromine atom and a piperidine ring substituted with two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Fluorination: The piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: Finally, the brominated thiazole and the fluorinated piperidine are coupled using a suitable coupling reagent like palladium catalysts under inert conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Thiazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
科学的研究の応用
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
作用機序
The mechanism of action of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Uniqueness
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both a brominated thiazole ring and a difluorinated piperidine ring, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C9H9BrF2N2OS |
|---|---|
分子量 |
311.15 g/mol |
IUPAC名 |
(2-bromo-1,3-thiazol-4-yl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrF2N2OS/c10-8-13-6(5-16-8)7(15)14-3-1-9(11,12)2-4-14/h5H,1-4H2 |
InChIキー |
GMEOYTLEXLFONT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(F)F)C(=O)C2=CSC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


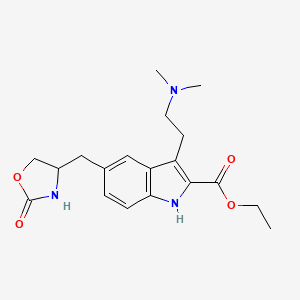
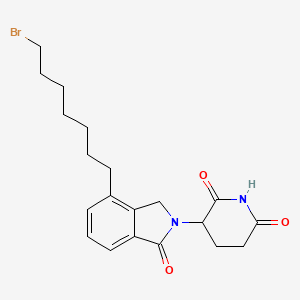
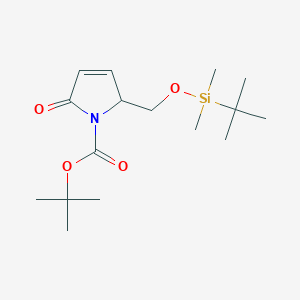
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
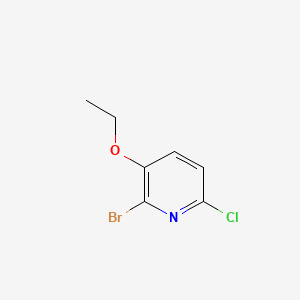
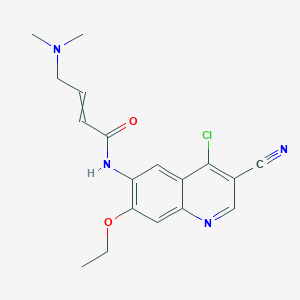
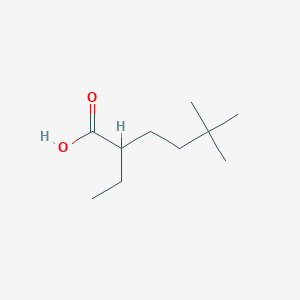

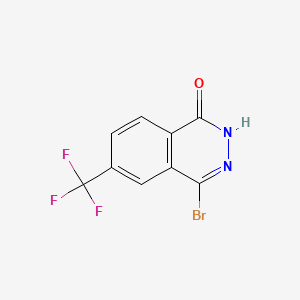
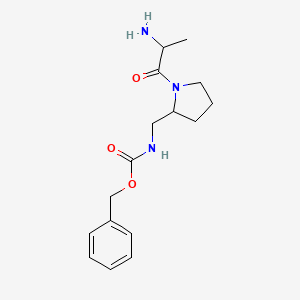

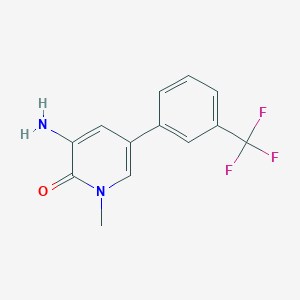
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
